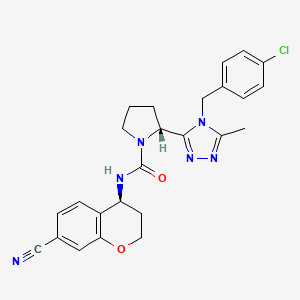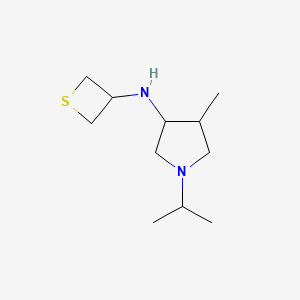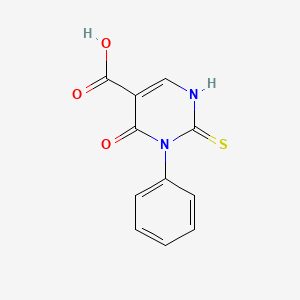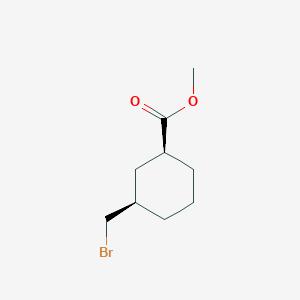
methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with a bromomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate typically involves the bromination of a suitable cyclohexane precursor followed by esterification. One common method involves the bromination of (1S,3R)-3-methylcyclohexane-1-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted cyclohexane derivatives.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylmethanol derivatives.
Scientific Research Applications
Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.
Material Science: Utilized in the preparation of functionalized materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,3R)-3-(chloromethyl)cyclohexane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy counterparts. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
KYURAIYPHVBBMO-SFYZADRCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)CBr |
Canonical SMILES |
COC(=O)C1CCCC(C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


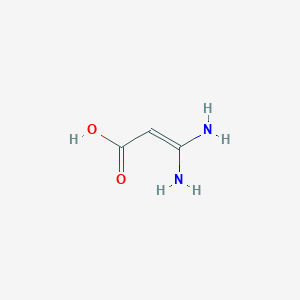
![[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone](/img/structure/B12983748.png)
![6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12983750.png)
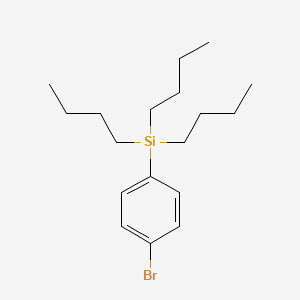
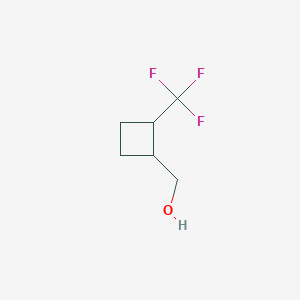
![(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12983761.png)
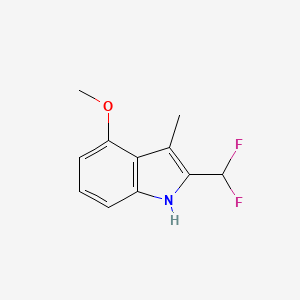
![2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12983768.png)
